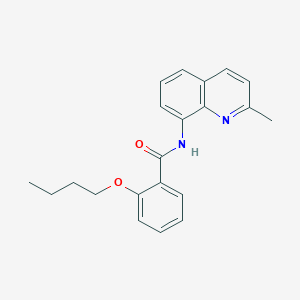![molecular formula C23H28F3NO2 B11335322 N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline](/img/structure/B11335322.png)
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a trifluoromethyl group, and a methoxyaniline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline involves multiple steps. One common synthetic route starts with the interaction of ethylcyano (2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate with 3-trifluoromethylphenylmagnesium bromide to yield cyanoesters. These cyanoesters undergo decarbethoxylation to produce the corresponding nitrile, which is then reduced with lithium aluminum hydride to form 2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethylamine. This amine is then reacted with aromatic aldehydes to form azomethines, which are reduced with sodium borohydride to yield secondary amines .
Chemical Reactions Analysis
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyaniline moiety.
Condensation: It can react with aldehydes to form azomethines, which can be further reduced to secondary amines.
Scientific Research Applications
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Medicine: Its unique structure is being explored for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline can be compared with similar compounds such as:
N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-1-methyl-4-piperidinamine: This compound shares a similar tetrahydropyran structure but differs in the amine moiety.
2,2-Dimethyl-4-(3-trifluoromethylphenyl)tetrahydropyran-4-yl derivatives: These compounds have similar core structures but vary in their functional groups, affecting their reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H28F3NO2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C23H28F3NO2/c1-21(2)16-22(12-14-29-21,17-5-4-6-18(15-17)23(24,25)26)11-13-27-19-7-9-20(28-3)10-8-19/h4-10,15,27H,11-14,16H2,1-3H3 |
InChI Key |
GXCJOIYVXBELHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11335245.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B11335246.png)
![(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one](/img/structure/B11335247.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335251.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)
![(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335267.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
![1-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11335280.png)

![N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335293.png)
![Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335300.png)
![1-[(2,5-Dimethylphenyl)methyl]-2-(3-fluorophenyl)pyrrolidine](/img/structure/B11335301.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335306.png)
